4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole
Overview
Description
4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, butyl, and trifluoromethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole typically involves the reaction of a suitable pyrazole precursor with bromine, butyl, and trifluoromethyl substituents. One common method includes the use of hydrazine derivatives and 1,3-diketones under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. Catalysts and optimized reaction conditions are employed to enhance yield and selectivity. Techniques such as continuous flow synthesis and microwave-assisted reactions are also explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromine substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 1-butyl-3-(trifluoromethyl)pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine and butyl groups contribute to the compound’s binding affinity and selectivity towards target proteins, influencing its biological activity .
Comparison with Similar Compounds
4-Bromo-1-butyl-3-methylpyrazole: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Bromo-1-butyl-3-(trifluoromethyl)benzene: Similar trifluoromethyl and bromine substitution but lacks the pyrazole ring, leading to different reactivity and applications.
Uniqueness: 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in medicinal chemistry for the development of bioactive compounds with enhanced pharmacokinetic profiles .
Properties
IUPAC Name |
4-bromo-1-butyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-2-3-4-14-5-6(9)7(13-14)8(10,11)12/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCJUQHKDUBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234139 | |
Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-58-5 | |
Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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